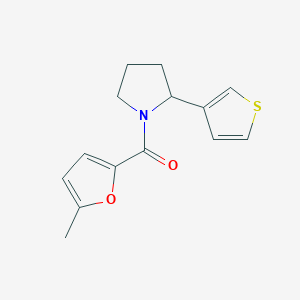
5-cyano-N,N,6-trimethylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-N,N,6-trimethylpyridine-2-carboxamide (CTPC) is a synthetic compound that is widely used in scientific research. It is a pyridine derivative that has a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. CTPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death.
作用機序
5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors work by blocking the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to be a competitive inhibitor of PARP, meaning it binds to the active site of the enzyme and prevents it from functioning properly.
Biochemical and Physiological Effects:
5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide in lab experiments is its potency as a PARP inhibitor. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to be a more potent inhibitor of PARP than other commonly used PARP inhibitors, such as olaparib and veliparib. However, one limitation of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. One area of interest is the development of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide analogs with improved solubility and potency. Another area of interest is the exploration of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide as a potential therapeutic for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies are needed to fully elucidate the mechanism of action of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide and its potential applications in cancer therapy.
合成法
The synthesis of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide involves the reaction of 2,6-lutidine with cyanogen bromide and then with trimethylamine to form the intermediate 5-cyano-2,6-dimethylpyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. The yield of this reaction is approximately 50%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a widely used tool in scientific research. It has been shown to be a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors have been studied extensively as potential cancer therapeutics, as cancer cells are often more reliant on PARP-mediated DNA repair pathways than normal cells. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-cyano-N,N,6-trimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQUKMBSSMKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-N,N,6-trimethylpicolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

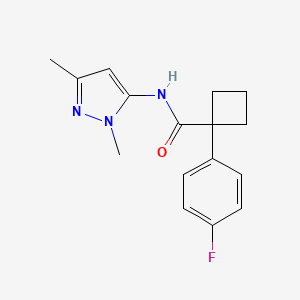
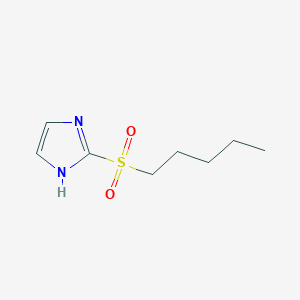

![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
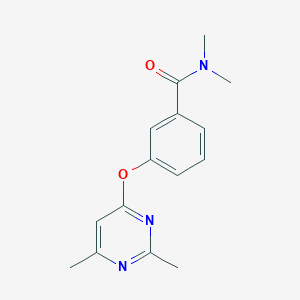
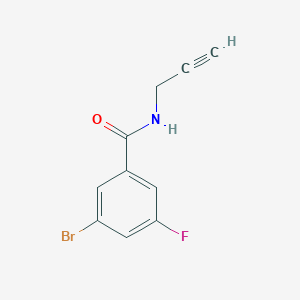
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
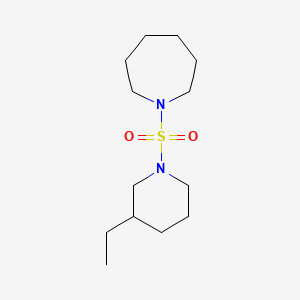
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

